molecular formula C20H21BrN2O5S B2856261 (Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide CAS No. 864975-90-6

(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide

Cat. No. B2856261
M. Wt: 481.36
InChI Key: IWZTVUWUWUGIFT-XDOYNYLZSA-N
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Description

This compound is a benzothiazole derivative, which is a type of heterocyclic compound. Benzothiazoles are known for their wide range of biological activities and are used in medicinal chemistry .


Molecular Structure Analysis

The compound contains a benzothiazole core, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring. It also has a bromine atom, a methoxyethyl group, and a trimethoxybenzamide group attached to the benzothiazole core .


Chemical Reactions Analysis

Benzothiazoles can undergo a variety of chemical reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. In general, benzothiazoles are aromatic and heterocyclic, so they are likely to be relatively stable and may have interesting optical properties .

Scientific Research Applications

Photodynamic Therapy for Cancer Treatment

The study by Pişkin et al. (2020) on zinc phthalocyanine derivatives, which include similar structural motifs to the compound , highlights the potential of such compounds in photodynamic therapy (PDT). These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are crucial for Type II photodynamic therapy mechanisms, making them promising candidates for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Antitumor Activities

Brockmann et al. (2014) discussed thiazolides, a novel class of anti-infectious agents with the capability to induce cell death in colon carcinoma cell lines. This suggests that compounds with a thiazol backbone might possess antimicrobial and antitumor activities, indicating a potential area of application for similar compounds (Brockmann, Strittmatter, May, Stemmer, Marx, & Brunner, 2014).

Synthesis of Spiro Compounds

Zeng et al. (2018) demonstrated the diastereoselective synthesis of spiro[pyrrolo[2,1-b][1,3]benzothiazole-3,5′-[1,3]thiazolo[3,2-b][1,2,4]triazol]-6′-ones, showcasing the synthetic versatility of benzothiazole derivatives. This work illustrates the potential of benzothiazole-based compounds in the synthesis of complex molecular structures, which could have various scientific and therapeutic applications (Zeng, Ren, Huang, Fu, & Li, 2018).

Antifungal Agents

Narayana et al. (2004) explored the synthesis of 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides and their derivatives as potential antifungal agents. This indicates that compounds incorporating the thiazole ring might have significant antifungal properties, which could be beneficial in developing new antifungal medications (Narayana, Raj, Ashalatha, Kumari, & Sarojini, 2004).

Future Directions

Future research could involve further exploration of the biological activities of this compound, as well as the development of synthetic methods for its preparation .

properties

IUPAC Name

N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BrN2O5S/c1-25-8-7-23-14-6-5-13(21)11-17(14)29-20(23)22-19(24)12-9-15(26-2)18(28-4)16(10-12)27-3/h5-6,9-11H,7-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWZTVUWUWUGIFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide

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